![molecular formula C14H17ClO2 B027522 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 25253-51-4](/img/structure/B27522.png)
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
The compound “8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane” is a type of spiro compound. Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess unique structural properties and are widely applied in the synthesis of biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane” were not found, similar compounds such as 8-oxa-2-azaspiro[4.5]decane have been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Scientific Research Applications
Second-Order Nonlinear Optical Material
A new second-order nonlinear optical organic material, 8-(4’-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), was synthesized as a frequency doubler emitting blue light . Its crystal growth, linear and non-linear optical properties were evaluated . The APDA crystal has a short cutoff wavelength of 384 nm and high nonlinear optical coefficients .
Synthesis of N-1 Monosubstituted Spiro Carbocyclic Hydantoins
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4) was obtained through a facile and cost-effective method that offers a general route for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins . These are heterocyclic scaffolds of great interest to the pharmaceutical industry .
Inhibition of Permeability Transition Pores
1,3,8-Triazaspiro[4.5]decane derivatives inhibit permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This prevents Oligomycin A-related side effects .
properties
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLEBUZROOCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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